ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their diverse biological and pharmacological activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple stepsCommon reagents used in the synthesis include dihydrofuran, p-toluenesulfonic acid, and tert-butyl dimethylsilane . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, lycogarubin C, and lycogalic acid A .
Uniqueness
What sets ethyl 1-butyl-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C25H31NO4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 1-butyl-5-(2,2-dimethylpropanoyloxy)-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-7-9-14-26-16(3)21(23(27)29-8-2)19-15-20(30-24(28)25(4,5)6)17-12-10-11-13-18(17)22(19)26/h10-13,15H,7-9,14H2,1-6H3 |
InChI Key |
JFBYKTATQVGZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C(C)(C)C)C(=O)OCC)C |
Origin of Product |
United States |
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